N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a complex organic compound that features a benzodioxole ring, a piperazine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the benzodioxole derivative and introduce the piperazine and thiophene moieties through a series of nucleophilic substitution and coupling reactions. The reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while substitution reactions on the benzodioxole ring can introduce various functional groups.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of receptor-ligand interactions.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole ring but differs in the rest of its structure.
4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol: Another compound with a benzodioxole ring, but with different functional groups.
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is unique due to its combination of benzodioxole, piperazine, and thiophene rings, which confer specific chemical and biological properties that are not found in simpler compounds.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c1-24-5-7-25(8-6-24)17(16-4-9-30-13-16)12-23-21(27)20(26)22-11-15-2-3-18-19(10-15)29-14-28-18/h2-4,9-10,13,17H,5-8,11-12,14H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSIIVVMBPFGEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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